[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is a heterocyclic compound with significant potential in various scientific fields. It is known for its unique structure, which combines a triazole and pyrimidine ring, making it a valuable candidate for research in medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including signal transduction, oxygen sensing, and immune response, respectively .
Mode of Action
It’s known that triazolopyridine derivatives can bind to their targets and modulate their activity . This interaction can lead to changes in the biological processes regulated by these targets.
Biochemical Pathways
Given the known targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response .
Result of Action
Based on the known effects of triazolopyridine derivatives, it can be inferred that this compound may have potential antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects.
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate . This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression. Additionally, this compound has been shown to inhibit myeloperoxidase, an enzyme involved in inflammatory responses . The compound’s ability to interact with these enzymes highlights its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate . By modulating these pathways, the compound can affect gene expression and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of cyclic adenosine monophosphate phosphodiesterase, which leads to increased levels of cyclic adenosine monophosphate within cells . This elevation in cyclic adenosine monophosphate can activate protein kinase A, resulting in the phosphorylation of target proteins and subsequent changes in gene expression. Additionally, the compound’s interaction with myeloperoxidase inhibits the enzyme’s activity, reducing the production of reactive oxygen species and mitigating inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of this compound is crucial for understanding its therapeutic potential and toxicity profile.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s subcellular localization is influenced by various factors, including its chemical structure and post-translational modifications. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or under solvent-free conditions to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of dicationic molten salts as catalysts has been reported to be effective in achieving high yields and purity. These catalysts are environmentally friendly and can be reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound has shown promise as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying cellular pathways and mechanisms .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for developing new anticancer drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Studied for its potential as a cardiovascular vasodilator.
Uniqueness
What sets [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide apart is its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBLDVSFJFNQHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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